molecular formula C12H20N2O4S B2973847 3-{[4-(2-CYANOETHOXY)BUT-2-YN-1-YL]DIMETHYLAZANIUMYL}PROPANE-1-SULFONATE CAS No. 272769-93-4

3-{[4-(2-CYANOETHOXY)BUT-2-YN-1-YL]DIMETHYLAZANIUMYL}PROPANE-1-SULFONATE

Cat. No.: B2973847
CAS No.: 272769-93-4
M. Wt: 288.36
InChI Key: UNGPTOCZVXFKCB-UHFFFAOYSA-N
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Description

3-{[4-(2-Cyanoethoxy)but-2-yn-1-yl]dimethylazaniumyl}propane-1-sulfonate is a zwitterionic compound characterized by a sulfonate anion and a quaternary ammonium cation. This compound is of interest in materials science and organic synthesis due to its bifunctional reactivity (sulfonate and ammonium groups) and its utility as a stabilizing agent or ionic liquid precursor .

Properties

IUPAC Name

3-[4-(2-cyanoethoxy)but-2-ynyl-dimethylazaniumyl]propane-1-sulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O4S/c1-14(2,9-6-12-19(15,16)17)8-3-4-10-18-11-5-7-13/h5-6,8-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNGPTOCZVXFKCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CCCS(=O)(=O)[O-])CC#CCOCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-{[4-(2-CYANOETHOXY)BUT-2-YN-1-YL]DIMETHYLAZANIUMYL}PROPANE-1-SULFONATE involves multiple steps. The synthetic route typically starts with the preparation of the but-2-ynyl intermediate, which is then reacted with the cyanoethoxy group under controlled conditions. . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

3-{[4-(2-CYANOETHOXY)BUT-2-YN-1-YL]DIMETHYLAZANIUMYL}PROPANE-1-SULFONATE undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-{[4-(2-CYANOETHOXY)BUT-2-YN-1-YL]DIMETHYLAZANIUMYL}PROPANE-1-SULFONATE is utilized in various scientific research fields:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[4-(2-CYANOETHOXY)BUT-2-YN-1-YL]DIMETHYLAZANIUMYL}PROPANE-1-SULFONATE involves its interaction with specific molecular targets. The cyanoethoxy and but-2-ynyl groups are key functional groups that participate in binding and reactivity with target molecules. The dimethylazaniumyl group enhances the compound’s solubility and stability, facilitating its biological and chemical activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The compound shares structural motifs with several sulfonate- and cyanoethoxy-containing derivatives. A notable analogue is 3-[[4-(2-Chloro-4-nitrophenyl)diazenylphenyl]-[2-(2-cyanoethoxy)ethyl]amino]propanenitrile (CAS 58104-49-7), which features a diazenylphenyl group, a chloro-nitro substituent, and a cyanoethoxyethylamino chain .

Functional Group Analysis

Feature Target Compound Analogue (CAS 58104-49-7)
Anionic Group Sulfonate (-SO₃⁻) Nitrile (-CN) and nitro (-NO₂) groups
Cationic Group Dimethylazaniumyl (-N⁺(CH₃)₂) Absent; instead, a tertiary amine (-N-(CH₂)₂)
Spacer/Linker But-2-ynyl (alkyne) Ethyl chain and diazenyl (-N=N-) group
Substituents Cyanoethoxy (-OCH₂CH₂CN) Chloro (-Cl), nitro (-NO₂), and cyanoethoxyethylamino (-N-CH₂CH₂OCH₂CH₂CN)

Physicochemical and Reactivity Differences

Solubility : The sulfonate group in the target compound enhances aqueous solubility compared to the nitrile/nitro-dominated analogue, which is more lipophilic .

Thermal Stability : The alkyne spacer in the target compound may confer greater thermal stability than the ethyl-diazenyl linker in the analogue, which is prone to decomposition under oxidative conditions.

Reactivity : The dimethylazaniumyl group facilitates ionic interactions (e.g., with biomolecules or polymers), whereas the analogue’s nitro and chloro groups favor electrophilic substitution reactions.

Target Compound

  • Materials Science : Demonstrated utility in stabilizing ionic liquids due to its zwitterionic nature .
  • Bioconjugation: Potential use in protein sulfonation or as a linker in drug delivery systems.

Analogue (CAS 58104-49-7)

  • Dyes and Pigments : The diazenyl and nitro groups make it suitable as a chromophore in textile dyes .
  • Limitations: Limited biocompatibility due to nitro and chloro substituents.

Critical Analysis of Evidence

  • Gaps in Data : Direct experimental data (e.g., melting points, solubility curves) for the target compound are absent in the provided evidence. Structural comparisons rely on inferred properties from analogues.

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